Halogen-Free Ligand Set Eliminates Corrosive HCl/Cl₂ By-Products vs. NbCl₅
Unlike NbCl₅, which releases HCl and Cl₂ during deposition that can etch deposited films and corrode chamber components, Nb(NMe₂)₅ contains exclusively nitrogen-donor ligands and decomposes without generating corrosive halogen acids. This difference is explicitly stated in EP2573097A1, which identifies NbCl₅, PDMAN [Nb(NMe₂)₅], and TBTDEN as the three most commonly used Nb precursors, and notes that 'NbCl₅ bearing halide ligands causes the formation of HCl or Cl₂ which is either incorporated in the films as impurities or etches the deposited layers' [1]. Nb(NMe₂)₅ is thus explicitly positioned as the halogen-free alternative among the standard Nb precursor set.
| Evidence Dimension | Deposition by-product chemistry – corrosive halide generation |
|---|---|
| Target Compound Data | No halogen content; decomposition yields dimethylamine, CO, CO₂, and niobium oxide |
| Comparator Or Baseline | NbCl₅ – generates HCl and Cl₂; etches deposited layers and incorporates halide impurities |
| Quantified Difference | Qualitative categorical difference: halogen-free vs. halide-generating |
| Conditions | As stated in EP2573097A1 patent disclosure; applicable to ALD/CVD processes at typical deposition temperatures (200–600 °C) |
Why This Matters
Eliminating corrosive by-products extends chamber and exhaust-line lifetime, reduces maintenance frequency, and prevents chloride contamination of deposited films—a critical consideration for semiconductor-grade NbN and Nb₂O₅ processes.
- [1] EP2573097A1 – A. Correia-Anacleto, V. Lahootun, A. Zauner (L'Air Liquide), 'Niobium-organic compounds and their use for thin films deposition', 2013. Lines L26–L33. View Source
